molecular formula C8H3Cl2N3O2 B1434880 4,8-Dichloro-6-nitroquinazoline CAS No. 1565709-14-9

4,8-Dichloro-6-nitroquinazoline

Cat. No.: B1434880
CAS No.: 1565709-14-9
M. Wt: 244.03 g/mol
InChI Key: IMXYDVKZIBRRHB-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-nitroquinazoline is a compound with the molecular formula C8H3Cl2N3O2 . It is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .


Synthesis Analysis

The synthesis of a similar compound, 4,7-dichloro-6-nitroquinazoline, has been reported in the literature . It was prepared in an overall yield of 56.1% by a 3-step process (condensation, nitration, and chlorination) from 2-amino-4-chlorobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with chlorine atoms at the 4 and 8 positions and a nitro group at the 6 position .


Chemical Reactions Analysis

4,7-Dichloro-6-nitroquinazoline, a similar compound, is a highly reactive intermediate in the synthetic procedure of afatinib dimaleate, a tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 244.04 g/mol . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Analytical Methods for Antioxidant Activity

Research on antioxidants is crucial across various scientific fields, including food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are significant for determining the antioxidant capacity of compounds. These methods rely on spectrophotometry to assess chemical reactions indicating antioxidant activity, which could be relevant for studying "4,8-Dichloro-6-nitroquinazoline" if it possesses antioxidant properties (Munteanu & Apetrei, 2021).

Chloroquine and Its Derivatives

Chloroquine, a compound structurally related to quinazolines, has been explored for various applications beyond its antimalarial effects, including its repurposing for treating infectious and non-infectious diseases. The study of chloroquine derivatives highlights the process of modifying such compounds to enhance their therapeutic potential, which could be applied to research on "this compound" (Njaria et al., 2015).

8-Hydroxyquinolines in Medicinal Chemistry

The 8-hydroxyquinoline scaffold has attracted attention for its significant biological activities, leading to the development of drug molecules for treating life-threatening diseases. This highlights the importance of synthetic modifications to enhance the drug potential of such compounds, which could be relevant for modifying "this compound" (Gupta et al., 2021).

Redox Mediators in Environmental Remediation

The use of enzymes and redox mediators for the degradation of organic pollutants showcases the application of chemical compounds in environmental science. This research avenue might be applicable to "this compound" if it shows potential as a redox mediator or in environmental remediation efforts (Husain & Husain, 2007).

Safety and Hazards

The safety information for 4,8-Dichloro-6-nitroquinazoline includes several hazard statements: H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Given its role as an intermediate in the synthesis of anticancer agents and enzyme inhibitors , future research may focus on optimizing its synthesis and exploring its potential applications in drug development.

Biochemical Analysis

Biochemical Properties

4,8-Dichloro-6-nitroquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with tyrosine kinases, a group of enzymes that play a crucial role in cell signaling and regulation. This compound acts as an inhibitor of tyrosine kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .

Additionally, this compound has been shown to interact with DNA and RNA, affecting the transcription and translation processes. This interaction can lead to changes in gene expression, further influencing cellular functions and metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to inhibit cell proliferation and induce apoptosis in cancer cells. This is primarily due to its ability to interfere with cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, which is often overactive in cancer cells .

Moreover, this compound affects cellular metabolism by altering the activity of key metabolic enzymes. It can lead to a reduction in ATP production, thereby affecting the energy balance within the cell. This compound also influences gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways, leading to altered cellular responses .

Furthermore, this compound can intercalate into DNA, causing structural changes that affect the binding of transcription factors and other regulatory proteins. This can result in changes in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors. It can also be found in the mitochondria, affecting mitochondrial function and energy production. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Properties

IUPAC Name

4,8-dichloro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-6-2-4(13(14)15)1-5-7(6)11-3-12-8(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXYDVKZIBRRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565709-14-9
Record name 4,8-dichloro-6-nitroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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